1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea
Description
Properties
IUPAC Name |
1-cyclopropyl-3-[[1-(4-methoxyphenyl)cyclopentyl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-15-8-4-13(5-9-15)17(10-2-3-11-17)12-18-16(20)19-14-6-7-14/h4-5,8-9,14H,2-3,6-7,10-12H2,1H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYNRBNGQIWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be synthesized through a Grignard reaction, where a cyclopentylmethyl halide reacts with magnesium to form a Grignard reagent, which is then reacted with a suitable electrophile.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compounds with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and
Biological Activity
1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies, including in vitro and in vivo experiments, and discusses its structure-activity relationships.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, primarily focusing on its role as a potential therapeutic agent. Key areas of investigation include:
- Antimicrobial Activity : Studies have shown that derivatives of urea compounds exhibit moderate antibacterial and antifungal properties. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) against various pathogens such as Staphylococcus aureus and Candida albicans .
- Enzyme Inhibition : The compound's structural features suggest potential inhibitory activity against specific enzymes. For example, the presence of a urea linkage is often associated with inhibition of epoxide hydrolase (sEH), which has been linked to anti-inflammatory effects .
- Anti-inflammatory Properties : Compounds similar to this compound have shown promise in reducing inflammation in animal models. In particular, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines and reduce inflammatory cell migration .
Case Studies
- Antimicrobial Efficacy : A study evaluating various urea derivatives found that certain compounds exhibited significant antimicrobial activity, with MIC values ranging from 250 μg/mL to lower concentrations depending on the structure of the substituents .
- Enzyme Inhibition Studies : Research has indicated that compounds with similar urea structures can inhibit sEH with IC50 values in the nanomolar range. For example, one study reported an IC50 of 0.004 μM for a closely related compound . This suggests that modifications to the urea moiety can enhance inhibitory potency.
- In Vivo Anti-inflammatory Effects : In animal models, certain derivatives were shown to significantly decrease inflammation markers when administered at doses around 100 mg/kg. This highlights the therapeutic potential of these compounds in treating inflammatory conditions .
Data Tables
The following table summarizes key findings from studies related to the biological activity of this compound and its analogs:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Cyclopentyl-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (4c)
- Substituents : Cyclopentyl, 4-fluorophenyl, and 4-methoxyphenyl groups.
- Synthesis: Prepared via reaction of cyclopentyl isocyanate with an azetidinone precursor (86% yield) .
- Physical Properties : Melting point 138.7–143.7°C; IR peaks at 1747 cm⁻¹ (carbonyl stretch) and 1633 cm⁻¹ (urea C=O) .
- Key Differences: The azetidinone ring and fluorine substituent distinguish it from the target compound. Fluorine may enhance electronegativity and metabolic stability, while the azetidinone introduces conformational rigidity.
1-Cyclopropyl-3-(2-methoxynaphthalen-6-yl)-1-(4-methoxyphenyl)prop-2-yn-1-ol
- Substituents : Cyclopropyl, 2-methoxynaphthalenyl, and 4-methoxyphenyl groups.
- Synthesis : 67% yield; IR peaks at 3427 cm⁻¹ (OH stretch) and 1643 cm⁻¹ (C≡C or aromatic C=C) .
- Key Differences: The propynol core replaces the urea group, altering hydrogen-bonding capacity.
1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-1H-indazol-4-yl)urea
- Substituents : Fluorophenyl and indazolyl groups.
- Relevance : The indazole ring introduces nitrogen-rich heteroaromaticity, which may improve binding to kinase targets. Stereochemistry (1R,3R) could influence chiral recognition in biological systems .
- Key Differences : Lack of cyclopropyl and methoxyphenyl groups compared to the target compound.
Data Table: Structural and Physicochemical Comparison
Discussion of Substituent Effects
- Cyclopropyl vs.
- Methoxy Positioning: Para-substitution on the phenyl ring (target and 4c) vs. ortho on naphthalene (propynol derivative) influences electronic effects and solubility .
- Fluorine vs. Methoxy : Fluorine in 4c enhances electronegativity and lipophilicity, whereas methoxy groups donate electron density, affecting aromatic interactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 1-Cyclopropyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea, and what reaction parameters critically influence yield?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Cyclopropane introduction : Cyclopropanation via Simmons-Smith or transition-metal-catalyzed reactions.
- Urea formation : Reaction of an isocyanate intermediate (e.g., cyclopropyl isocyanate) with a substituted cyclopentylmethylamine precursor.
- Electrophilic aromatic substitution : Introduction of the 4-methoxyphenyl group using Friedel-Crafts alkylation or directed ortho-metalation .
- Key parameters : Temperature control during cyclopropanation (to avoid ring-opening), stoichiometric ratios in urea formation, and solvent polarity for regioselectivity in aromatic substitution.
Q. How can researchers validate the structural conformation of this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : - and -NMR to confirm substituent connectivity (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, urea NH signals at δ 5–7 ppm).
- FT-IR : Urea carbonyl stretch (~1640–1680 cm) and methoxy C-O stretch (~1250 cm) .
Advanced Research Questions
Q. What strategies can address discrepancies in reported bond lengths or angles from X-ray diffraction studies?
- Data refinement : Use SHELXL’s restraints for thermal parameters and hydrogen bonding. Cross-validate with DFT-optimized geometries (B3LYP/6-31G* level) .
- Contradiction analysis : Compare data with structurally analogous compounds (e.g., cyclopentylmethyl ureas in and ) to identify systematic errors in crystallographic models.
Q. How can enantiomeric purity be optimized during synthesis, particularly for the cyclopropyl and cyclopentyl moieties?
- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Rh-catalyzed cyclopropanation).
- Analytical validation : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) or vibrational circular dichroism (VCD) to confirm enantiomeric excess .
Q. What biological targets are hypothesized for this compound, and how can in vitro assays validate these interactions?
- Target hypotheses :
- Kinase inhibition : Structural analogs (e.g., ) suggest potential kinase binding via urea H-bonding with ATP-binding pockets.
- GPCR modulation : Methoxyphenyl and cyclopropyl groups may interact with serotonin or adrenergic receptors .
- Assays :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified kinase domains.
- Cell-based luciferase assays : Screen for GPCR activation/inhibition using cAMP response element (CRE) reporters .
Data Contradiction and Mechanistic Analysis
Q. How can conflicting solubility data (e.g., in polar vs. nonpolar solvents) be reconciled for this compound?
- Methodology :
- Solubility parameter calculation : Use Hansen solubility parameters (HSPs) to predict solvent compatibility.
- Experimental validation : Phase diagrams in binary solvent systems (e.g., DMSO/hexane) to identify optimal crystallization conditions .
Q. What mechanistic insights explain unexpected byproducts during urea formation?
- Pathway analysis :
- Isocyanate dimerization : Monitor via IR for carbodiimide formation (N=C=N stretch at ~2150 cm).
- Amine nucleophilicity : Adjust pH to suppress competing reactions (e.g., amine protonation reduces urea yield) .
Structural and Functional Analogues
Q. How does the 4-methoxyphenyl group influence bioactivity compared to halogenated analogs (e.g., 4-chlorophenyl derivatives)?
- SAR analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
